molecular formula C27H25N3O3S B2608947 2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 451467-37-1

2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2608947
CAS No.: 451467-37-1
M. Wt: 471.58
InChI Key: GOINHGOYJSTMDZ-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a morpholine moiety, and a sulfanyl group attached to a methylphenyl ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the morpholine ring.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol derivative, such as 4-methylbenzenethiol, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or substituted aromatic compounds

Scientific Research Applications

2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenylquinazolin-4-one
  • 2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(piperidin-1-yl)phenyl]quinazolin-4-one
  • 2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(pyrrolidin-1-yl)phenyl]quinazolin-4-one

Uniqueness

2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one is unique due to the presence of the morpholine moiety, which imparts distinct physicochemical properties and biological activities. The combination of the quinazolinone core, sulfanyl group, and morpholine ring makes this compound a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-19-6-8-20(9-7-19)18-34-27-28-24-5-3-2-4-23(24)26(32)30(27)22-12-10-21(11-13-22)25(31)29-14-16-33-17-15-29/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOINHGOYJSTMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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